2,8-Diazaspiro[5.5]undecan-3-one
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C9H16N2O/c12-8-2-4-9(7-11-8)3-1-5-10-6-9/h10H,1-7H2,(H,11,12) |
InChI Key |
UHCNRACOOIGVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)NC2)CNC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamines with Cyclic Ketones or Aldehydes
The most prevalent method involves the reaction of diamines with cyclic ketones or aldehydes, followed by intramolecular cyclization to form the spiro framework. This process typically proceeds via nucleophilic attack of the amine groups on electrophilic carbonyl carbons, leading to imine or enamine intermediates that cyclize to generate the spiro structure.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane are preferred, as they stabilize reaction intermediates.
- Catalysts: Acidic or basic catalysts can be employed; for example, acetic acid or sodium hydroxide to facilitate cyclization.
- Temperature: Reflux conditions (~80-120°C) are often necessary to drive the reaction to completion.
Diamine + Cyclic ketone/aldehyde → Cyclization under reflux → 2,8-Diazaspiro[5.5]undecane
Ring-Closing Metathesis (RCM)
An alternative approach involves the use of ring-closing metathesis (RCM) reactions on appropriately designed diene precursors. This method allows for the formation of the spirocyclic core with high efficiency and stereocontrol.
- Synthesis of diene precursors bearing amino functionalities.
- Catalysis with Grubbs' catalyst under inert atmosphere.
- Post-metathesis purification to isolate the spiro compound.
Multi-Step Synthesis via Intermediate Derivatives
In some protocols, the synthesis proceeds through intermediate derivatives such as N-alkylated or N-protected amines, which are cyclized subsequently. For example, N-alkylation followed by deprotection and cyclization can afford the target spiro compound.
Optimization Parameters and Reaction Conditions
| Parameter | Effect on Synthesis | Typical Range/Conditions |
|---|---|---|
| Solvent | Stabilizes intermediates, influences yield | DMF, dioxane, dichloromethane |
| Catalyst | Facilitates cyclization | Acidic (acetic acid), basic (NaOH), or metal catalysts (Grubbs') |
| Temperature | Affects reaction rate and selectivity | 80–120°C for cyclization; room temperature for some steps |
| Reaction Time | Ensures completion | 12–24 hours, depending on conditions |
In-Depth Reaction Mechanisms
The cyclization generally involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the cyclic carbonyl, forming a hemiaminal or imine intermediate. Subsequent intramolecular nucleophilic attack and dehydration lead to the spirocyclic structure.
- Formation of imine or enamine intermediate.
- Intramolecular nucleophilic attack forming a new C–N bond.
- Dehydration to stabilize the spirocyclic ring system.
This process can be catalyzed or facilitated by acid or base, depending on the specific reagents and conditions used.
Supporting Data and Research Findings
Literature Evidence
- A study involving the cyclization of diamines with cyclic ketones under reflux conditions demonstrated yields of up to 75%, with optimization of solvent and temperature parameters.
- Ring-closing metathesis has been successfully employed on diene precursors, achieving yields exceeding 80% with Grubbs' catalyst, highlighting its efficiency.
Data Table: Comparative Synthesis Parameters
| Method | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclization of diamines | Diamines + cyclic ketones | None | DMF | Reflux (~100°C) | 65–75 | |
| Ring-Closing Metathesis | Diene precursors | Grubbs' catalyst | Dichloromethane | Room temperature | 80–85 |
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,8-Diazaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size Variations
2,8-Diazaspiro[4.5]decan-3-one
- Structure : Features a smaller spiro system (4.5-membered rings vs. 5.5 in the target compound).
- Bioactivity : Patented for pharmaceutical applications, suggesting activity in CNS or metabolic disorders .
2,7-Diazaspiro[4.4]non-2-yl
Positional Isomerism
1,9-Diazaspiro[5.5]undecan-2-one
- Structure : Nitrogen atoms at positions 1 and 9 instead of 2 and 6.
- Bioactivity : Reported for treating obesity, pain, and immune disorders, indicating divergent therapeutic profiles compared to the 2,8-diaza isomer .
- Key Difference : Altered nitrogen positioning modifies hydrogen-bonding capabilities and electron distribution, influencing target interactions .
2,9-Diazaspiro[5.5]undecan-3-one
Heteroatom Substitution
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
- Structure : Oxygen atom replaces one nitrogen at position 1.
- Bioactivity : Explored for cardiovascular applications due to altered polarity and metabolic stability .
1-Thia-4,8-diazaspiro[4.5]decan-3-one
Functional Group Modifications
2,8-Diazaspiro[5.5]undecan-3-one Dihydrochloride
- Modification : Salt form improves aqueous solubility.
- Application : Widely used in preclinical studies for ease of formulation .
tert-Butyl 2,8-Diazaspiro[5.5]undecane-2-carboxylate
- Modification : Boc-protected amine enhances stability during synthesis.
- Utility : Intermediate in peptide-mimetic drug development .
Biological Activity
2,8-Diazaspiro[5.5]undecan-3-one is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which incorporates two nitrogen atoms within its framework. This distinctive configuration allows it to interact with various biological targets, potentially leading to significant therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Empirical Formula : C₈H₁₄N₂O
- Molecular Weight : Approximately 168.24 g/mol
- Structure : The spirocyclic structure enhances its ability to fit into enzyme active sites, influencing biological pathways.
Research indicates that this compound may function as an enzyme inhibitor or modulator. Its mechanism typically involves:
- Binding to Enzymes : The compound can bind to specific enzymes, altering their activity.
- Influencing Biochemical Pathways : By modulating enzyme activity, it can affect various cellular processes and signal transduction pathways.
1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
2. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
3. Neurological Effects
Research into diazaspiro compounds indicates potential applications in treating central nervous system disorders. Compounds similar to this compound have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of acetyl CoA carboxylase (ACC) by diazaspiro compounds reported IC₅₀ values for related compounds ranging from 3.4 to 174 nM. This suggests that modifications in the structure can significantly influence enzyme binding affinity and inhibition efficacy .
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, indicating its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | IC₅₀ (nM) | Potential Uses |
|---|---|---|---|
| This compound | Spirocyclic | TBD | Antimicrobial, anticancer |
| 1,9-Diazaspiro[5.5]undecane | Similar spirocyclic | 3.4 - 174 | Obesity treatment |
| 2-Methyl-2,8-diazaspiro[5.5]undecan | Modified spirocyclic | TBD | Antimicrobial |
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications in the chemical structure to enhance biological activity and reduce toxicity.
Q & A
Q. What are the common synthetic routes for 2,8-Diazaspiro[5.5]undecan-3-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization and protective group strategies. For example, tert-butyl carbamate derivatives (e.g., tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate) are synthesized via condensation reactions, followed by deprotection to yield the free amine . Key steps include:
- Use of sodium hydroxide in dichloromethane for deprotection (80% efficiency reported in analogous spirocyclic compounds) .
- Optimization of cyclization conditions (e.g., temperature, solvent polarity) to stabilize the spirocyclic core .
Critical parameters: pH control during amine deprotection, inert atmosphere to prevent oxidation, and purification via column chromatography to isolate the spirocyclic product.
Q. How is this compound characterized analytically, and what spectral data are essential for structural confirmation?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic connectivity and substituent placement. For example, distinct signals for the ketone carbonyl (δ ~200 ppm in C NMR) and sp-hybridized nitrogen atoms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and fragmentation patterns indicative of the spiro structure .
- Infrared (IR) Spectroscopy : Absorption bands for C=O (~1700 cm) and N-H stretches (~3300 cm) .
Advanced Research Questions
Q. How is this compound utilized in the design of kinase inhibitors, and what experimental approaches validate its mechanism of action?
- Methodological Answer : The compound serves as a scaffold for allosteric kinase inhibitors (e.g., Chk1 inhibitors). Key steps include:
- Condensation Reactions : Coupling with thioquinazolin-4(3H)-one derivatives to form bioactive hybrids .
- Enzyme Assays : Measuring IC values against recombinant kinases to assess inhibition potency .
- Cellular Studies : Evaluating effects on cell proliferation (e.g., via MTT assays) and RNA modification pathways (e.g., mA/A level analysis in cancer cell lines) .
Structural insights from X-ray crystallography or molecular docking can guide SAR modifications.
Q. What advantages do spirocyclic compounds like this compound offer in medicinal chemistry, and how are their conformational properties studied?
- Methodological Answer : Advantages include:
- Conformational Rigidity : Restricts rotational freedom, enhancing target binding specificity .
- Improved Pharmacokinetics : Reduced metabolic degradation due to steric hindrance .
Experimental approaches: - Dynamic NMR : To study ring-flipping dynamics and chair-boat transitions in solution .
- X-ray Diffraction : Resolves 3D conformation and hydrogen-bonding interactions in the solid state .
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Optimization involves:
- Structural Derivatization : Introducing substituents (e.g., cyclopropyl, aryl groups) to modulate lipophilicity and solubility .
- Prodrug Design : Esterification of the ketone group to enhance bioavailability .
- In Vivo Studies : Assessing plasma half-life and tissue distribution in rodent models .
Computational tools (e.g., QSAR models) predict ADME properties, guiding synthetic prioritization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
